Cas no 88105-22-0 (Methyl 5-iodothiophene-2-carboxylate)

Methyl 5-iodothiophene-2-carboxylate structure
88105-22-0 structure
Produktname:Methyl 5-iodothiophene-2-carboxylate
CAS-Nr.:88105-22-0
MF:C6H5IO2S
MW:268.072172880173
MDL:MFCD18072497
CID:644848
PubChem ID:13156399

Methyl 5-iodothiophene-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Thiophenecarboxylic acid, 5-iodo-, methyl ester
    • Methyl 5-iodothiophene-2-carboxylate
    • 5-iodo-2-Thiophenecarboxylic acid methyl ester
    • Methyl 5-iodo-2-thenoate
    • BRDYIIWMXMXTOD-UHFFFAOYSA-N
    • methyl 5-iodo-2-thiophenecarboxylate
    • AK151985
    • ST2407284
    • 5-Iodo-thiophene-2-carboxylic acid methyl ester
    • Methyl5-iodothiophene-2-carboxylate
    • SY284519
    • DB-077189
    • MFCD18072497
    • AKOS017557687
    • CS-0150803
    • 88105-22-0
    • C76903
    • DTXSID60522894
    • DS-3144
    • SCHEMBL2547978
    • MDL: MFCD18072497
    • Inchi: 1S/C6H5IO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
    • InChI-Schlüssel: BRDYIIWMXMXTOD-UHFFFAOYSA-N
    • Lächelt: O=C(C1=CC=C(I)S1)OC

Berechnete Eigenschaften

  • Genaue Masse: 267.90550g/mol
  • Monoisotopenmasse: 267.90550g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 54.5

Experimentelle Eigenschaften

  • Dichte: 1.9±0.1 g/cm3
  • Siedepunkt: 290.3±25.0 °C at 760 mmHg
  • Flammpunkt: 129.4±23.2 °C
  • Dampfdruck: 0.0±0.6 mmHg at 25°C

Methyl 5-iodothiophene-2-carboxylate Sicherheitsinformationen

Methyl 5-iodothiophene-2-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1209611-5G
methyl 5-iodothiophene-2-carboxylate
88105-22-0 97%
5g
$100 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT5220-5G
methyl 5-iodothiophene-2-carboxylate
88105-22-0 97%
5g
¥712.00 2023-05-07
abcr
AB528191-250mg
Methyl 5-iodothiophene-2-carboxylate; .
88105-22-0
250mg
€80.40 2025-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M66560-5g
Methyl 5-iodothiophene-2-carboxylate
88105-22-0
5g
¥816.0 2021-09-04
Apollo Scientific
OR315303-250mg
Methyl 5-iodothiophene-2-carboxylate
88105-22-0 95%
250mg
£95.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M66560-250mg
Methyl 5-iodothiophene-2-carboxylate
88105-22-0
250mg
¥106.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YX522-1g
Methyl 5-iodothiophene-2-carboxylate
88105-22-0 95%
1g
293.0CNY 2021-08-04
eNovation Chemicals LLC
Y0985899-5g
Methyl 5-iodothiophene-2-carboxylate
88105-22-0 95%
5g
$1050 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT5220-500MG
methyl 5-iodothiophene-2-carboxylate
88105-22-0 97%
500mg
¥125.00 2023-05-07
Chemenu
CM124200-1g
methyl 5-iodothiophene-2-carboxylate
88105-22-0 95%
1g
$320 2022-08-30

Methyl 5-iodothiophene-2-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Molybdenum hexacarbonyl ;  6 h, 150 °C
Referenz
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysis
Khusnutdinov, R. I.; Shchadneva, N. A.; Baiguzina, A. R.; Mukminov, R. R.; Mayakova, Yu. Yu.; et al, Neftekhimiya, 2008, 48(6), 467-473

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium dichloroiodate Solvents: Acetic acid
Referenz
Reevaluation of benzyltrimethylammonium dichloroiodide, previously reported to be a selective iodinating agent
D'Auria, Maurizio; Mauriello, Giacomo, Synthesis, 1995, (3), 248-50

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Carbon tetrachloride
Referenz
Bis(trifluoroacetoxy)iodobenzene-iodine system: an efficient and selective reagent for iodination of thiophene derivatives
D'Auria, Maurizio; Mauriello, Giacomo, Tetrahedron Letters, 1995, 36(27), 4883-4

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ;  24 h, rt
1.2 Reagents: Water ;  rt
Referenz
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Methyl 5-iodothiophene-2-carboxylate Raw materials

Methyl 5-iodothiophene-2-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88105-22-0)Methyl 5-iodothiophene-2-carboxylate
A862319
Reinheit:99%
Menge:25g
Preis ($):287.0